

Tecalcet Hydrochloride In Vivo Application Notes for Rat Models

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Compound of Interest

Compound Name: *Tecalcet Hydrochloride*

Cat. No.: *B188565*

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Introduction

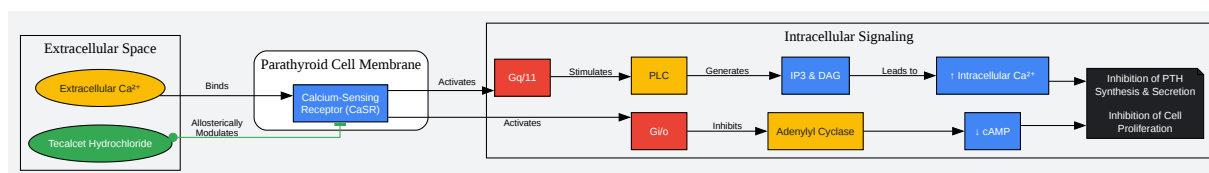
Tecalcet Hydrochloride, also known as R-568, is a potent, second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By enhancing the sensitivity of the CaSR to extracellular calcium, Tecalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[3][4] This makes it a critical tool for studying the pathophysiology of conditions like secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD), in preclinical rodent models.[5] These application notes provide a comprehensive guide to the in vivo use of **Tecalcet Hydrochloride** in rat models, summarizing key dosages, experimental protocols, and the underlying mechanism of action.

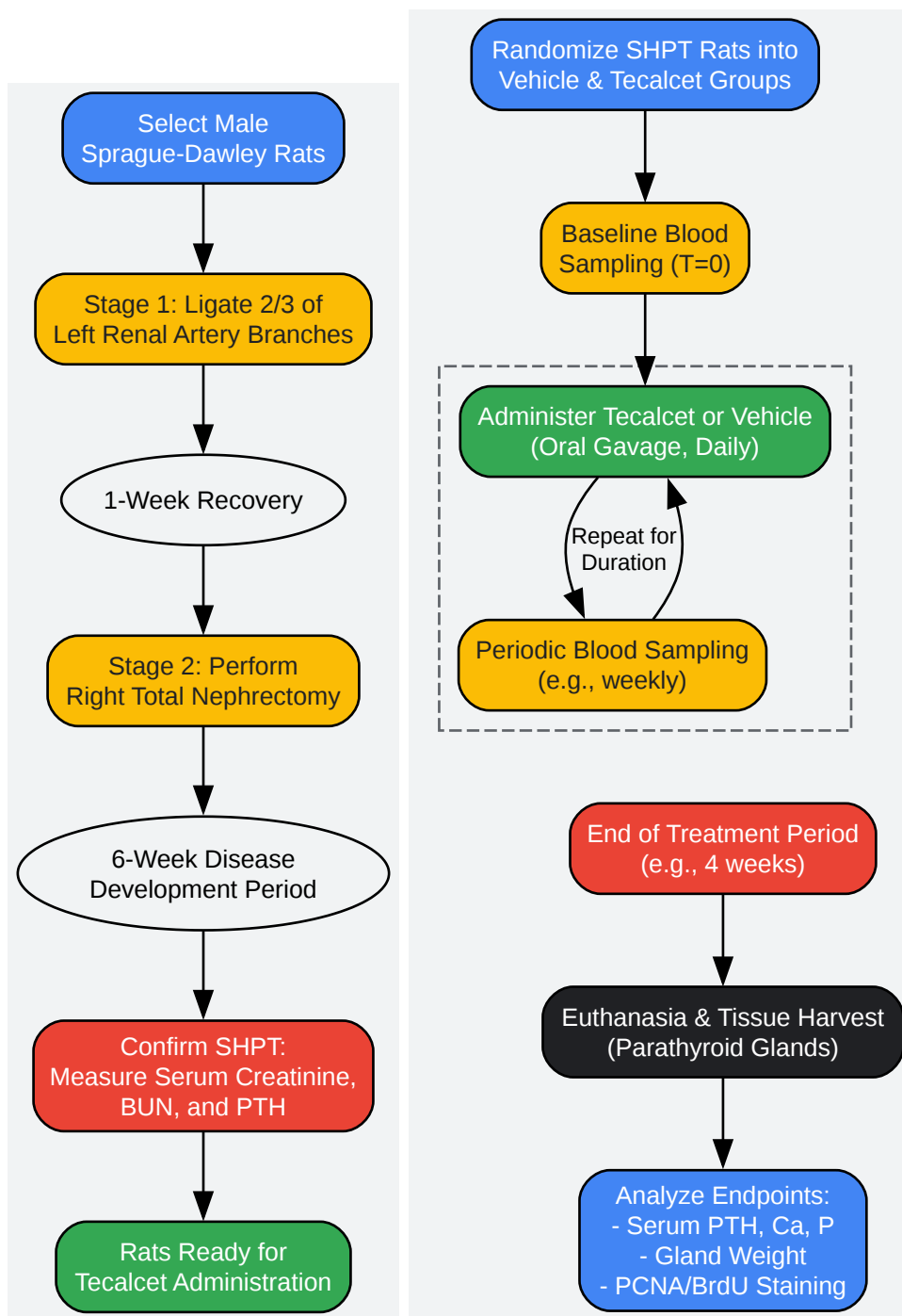
Mechanism of Action

Tecalcet Hydrochloride binds to an allosteric site within the transmembrane domain of the CaSR, which is highly expressed on the surface of parathyroid chief cells.[3][6] This binding event induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca^{2+}).[2][7] Consequently, the CaSR is activated at lower calcium concentrations, leading to the initiation of downstream signaling cascades that inhibit PTH synthesis and secretion.[3][6] The primary signaling pathways involved are:

- **Gq/11 Pathway:** Activation of Gq/11 stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC), both contributing to the suppression of PTH secretion.[\[5\]](#)[\[6\]](#)
- **Gi/o Pathway:** Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which is also associated with reduced PTH secretion.[\[3\]](#)[\[5\]](#)

This dual-pathway activation culminates in a potent suppression of both PTH synthesis and release, as well as an antiproliferative effect on parathyroid gland cells.[\[2\]](#)[\[4\]](#)





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